molecular formula C19H19BrN2O5S B2637920 3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid CAS No. 2580244-31-9

3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid

Cat. No.: B2637920
CAS No.: 2580244-31-9
M. Wt: 467.33
InChI Key: OXEDZSGPHADNFS-UHFFFAOYSA-N
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Description

3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring substituted with a carboxylic acid group, a phenylcarbamoyl group, and a sulfamoyl group attached to a brominated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Brominated Methylphenyl Sulfamoyl Intermediate

      Starting Material: 2-Bromo-5-methylphenylamine.

      Reaction: Sulfonation using chlorosulfonic acid to form 2-bromo-5-methylphenylsulfonamide.

      Conditions: Typically carried out in an inert atmosphere at low temperatures to prevent decomposition.

  • Coupling with Phenylcarbamoyl Group

      Starting Material: 3-Aminophenylcarbamate.

      Reaction: Coupling with the brominated intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Conditions: Conducted in a solvent like dichloromethane at room temperature.

  • Cyclobutane Ring Formation

      Starting Material: Cyclobutane-1-carboxylic acid.

      Reaction: Coupling with the phenylcarbamoyl intermediate using a peptide coupling reagent.

      Conditions: Typically performed in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:

    Batch Processing: For precise control over reaction conditions.

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Purification: Using techniques like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to sulfonic acid derivatives.

    Reduction: Reduction of the brominated phenyl ring can yield dehalogenated products.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the synthesis of polymers and advanced materials due to its unique structural features.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfamoyl group, which can mimic natural substrates.

    Protein Binding: The compound’s structure allows it to interact with various proteins, making it useful in biochemical studies.

Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The brominated phenyl ring can engage in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-[[3-[(2-Chloro-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    3-[[3-[(2-Fluoro-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid: Contains a fluorine atom, affecting its reactivity and binding properties.

Uniqueness

    Bromine Substitution: The presence of bromine enhances the compound’s reactivity in substitution reactions compared to chlorine or fluorine.

    Structural Features: The combination of a cyclobutane ring with a sulfamoyl group and a brominated phenyl ring provides unique steric and electronic properties, making it distinct from similar compounds.

Properties

IUPAC Name

3-[[3-[(2-bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O5S/c1-11-5-6-16(20)17(7-11)22-28(26,27)15-4-2-3-14(10-15)21-18(23)12-8-13(9-12)19(24)25/h2-7,10,12-13,22H,8-9H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEDZSGPHADNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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